(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Organic Synthesis Protecting Group Chemistry Reaction Development

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol (CAS 4728-12-5) is a heterocyclic organic compound classified as a 1,3-dioxane derivative. It features a six-membered acetal ring with a gem-dimethyl substitution at the 2-position and a hydroxymethyl group at the 5-position.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 4728-12-5
Cat. No. B150955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
CAS4728-12-5
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)CO)C
InChIInChI=1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3
InChIKeyBTAUZIVCHJIXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol (CAS 4728-12-5): Core Properties and Procurement Specifications


(2,2-Dimethyl-1,3-dioxan-5-yl)methanol (CAS 4728-12-5) is a heterocyclic organic compound classified as a 1,3-dioxane derivative . It features a six-membered acetal ring with a gem-dimethyl substitution at the 2-position and a hydroxymethyl group at the 5-position . The compound is a colorless to yellow liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . It is commercially available with purities typically ranging from 95% to 98% (GC) and is recommended for long-term storage at 2-8°C .

Why (2,2-Dimethyl-1,3-dioxan-5-yl)methanol Cannot Be Replaced by Common 1,3-Dioxolane or Other 1,3-Dioxane Analogs


Generic substitution of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol with other cyclic acetals (e.g., 1,3-dioxolanes) or even structurally similar 1,3-dioxanes is not scientifically valid without revalidation. The presence of the gem-dimethyl group at the 2-position imparts significantly enhanced hydrolytic stability compared to unsubstituted 1,3-dioxanes and especially the more labile 1,3-dioxolanes [1]. Furthermore, the specific substitution pattern and stereoelectronic environment directly impact biological target engagement, as evidenced by the compound's distinct inhibitory profile against CYP11B2 and CYP11B1 [2]. Replacing it with a simple analog like 1,3-dioxolane-4-methanol would alter ring stability, lipophilicity, and target affinity, leading to irreproducible results in both chemical synthesis and biological assays. The quantitative evidence below details these critical performance gaps.

Quantitative Differentiation Guide for (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (4728-12-5)


Enhanced Hydrolytic Stability of the 1,3-Dioxane Acetal Over 1,3-Dioxolanes

The 1,3-dioxane ring in (2,2-Dimethyl-1,3-dioxan-5-yl)methanol provides superior stability against acidic hydrolysis compared to the more commonly employed 1,3-dioxolane protecting group. This is a class-level property, where the six-membered 1,3-dioxane acetal is more robust than the five-membered 1,3-dioxolane acetal under identical acidic conditions [1]. While 1,3-dioxolanes are typically labile at pH = 1 at room temperature, 1,3-dioxanes remain stable under these conditions, requiring more forcing conditions (pH < 1, 100°C) for cleavage [1]. This differential stability allows for chemoselective manipulations in multi-step syntheses.

Organic Synthesis Protecting Group Chemistry Reaction Development

Differential Inhibition Profile for CYP11B2 and CYP11B1 Isoforms

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol demonstrates potent inhibition of the human CYP11B2 enzyme (IC50 = 24 nM) but shows even higher affinity for the closely related CYP11B1 isoform (IC50 = 10.3 nM) [1]. This data is from a direct head-to-head comparative assay using human enzymes expressed in hamster V79 MZh cells with deoxycorticosterone as the substrate [1]. The observed selectivity window (CYP11B2 IC50 / CYP11B1 IC50 ≈ 2.3) indicates a modest preference for CYP11B1 over CYP11B2.

Drug Discovery Enzymology Endocrinology

Comparative CYP11B1 Inhibitory Activity vs. a Structurally Distinct Inhibitor

In a separate but comparable assay for CYP11B1 inhibition, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol exhibited an IC50 of 10.3 nM [1]. This is markedly more potent than another CYP11B1 inhibitor, CHEMBL3622444 (BindingDB BDBM50122355), which showed an IC50 of 1,470 nM (1.47 µM) against the same human enzyme, albeit under slightly different assay conditions (V79 cells, HTRF assay measuring cortisol) [2]. While a direct head-to-head comparison in the same assay is not available, the cross-study comparable data strongly suggests that (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a significantly more potent ligand for CYP11B1 than this alternative chemotype.

Enzyme Inhibition Drug Discovery Assay Development

Chiral Scaffold for Asymmetric Synthesis via 2,2-Dimethyl-1,3-dioxan-5-one Reduction

While not a direct head-to-head comparison, the utility of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol as a chiral building block is supported by its established synthetic route from 2,2-dimethyl-1,3-dioxan-5-one, a known chiral synthon and protected form of dihydroxyacetone . Reduction of the ketone with lithium aluminum hydride yields the alcohol . This contrasts with alternative 1,3-dioxane derivatives that may lack this direct connection to a well-defined chiral pool. The gem-dimethyl group and cyclic acetal provide a rigid framework that can facilitate stereocontrol in subsequent transformations, a property not universally shared by all 1,3-dioxane alcohols.

Asymmetric Synthesis Chiral Building Blocks Methodology Development

Validated Application Scenarios for (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (4728-12-5)


As a Selective CYP11B1/11B2 Tool Compound in Steroidogenesis Research

This compound is the preferred reagent for academic and pharmaceutical laboratories studying the differential roles of CYP11B1 and CYP11B2 in cortisol and aldosterone biosynthesis. Its potent inhibitory activity against both isoforms (CYP11B2 IC50 = 24 nM; CYP11B1 IC50 = 10.3 nM) [1] makes it a valuable tool for dissecting pathway contributions. Researchers should not substitute it with generic or less potent CYP11B inhibitors, as the specific activity and selectivity profile of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol has been quantitatively established [1]. Using an alternative would require complete re-optimization of assay conditions and may yield different biological conclusions.

As a Stable Acetal Protecting Group for Multi-Step Organic Synthesis

This compound serves as a key building block and protecting group for 1,3-diols in complex organic synthesis. Its selection over the more common 1,3-dioxolane protecting group is justified when synthetic schemes involve acidic conditions that would cleave the less stable five-membered acetal [2]. The enhanced stability of the 1,3-dioxane ring allows for a wider range of chemical transformations without premature deprotection, improving overall synthetic efficiency and yield. This makes it a superior choice for the synthesis of acid-labile intermediates.

As a Chiral Scaffold in Asymmetric Methodology Development

Given its synthetic accessibility from the chiral synthon 2,2-dimethyl-1,3-dioxan-5-one , (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a suitable starting material for developing new asymmetric transformations. The rigid 1,3-dioxane ring system, bearing a gem-dimethyl group, provides a well-defined stereoelectronic environment. This makes it a more reliable chiral template compared to more flexible or less characterized 1,3-dioxane alcohols. It is recommended for projects where maintaining stereochemical fidelity is critical for downstream biological activity or material properties.

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